Tripentyl[(triphenylsilyl)peroxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentyl[(triphenylsilyl)peroxy]silane is an organosilicon compound that features a unique combination of pentyl and triphenylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripentyl[(triphenylsilyl)peroxy]silane typically involves the reaction of triphenylsilane with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a transition metal catalyst such as platinum or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tripentyl[(triphenylsilyl)peroxy]silane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group in the compound makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced to form triphenylsilane and pentyl alcohol.
Substitution: The pentyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include triphenylsilanol and pentyl hydroperoxide.
Reduction: The major products are triphenylsilane and pentyl alcohol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Tripentyl[(triphenylsilyl)peroxy]silane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Tripentyl[(triphenylsilyl)peroxy]silane involves the interaction of its peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to form reactive oxygen species, which can then interact with cellular components. The triphenylsilyl group provides stability to the compound and facilitates its interaction with hydrophobic targets.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler compound with similar reactivity but lacking the peroxide group.
Triethylsilane: Another organosilicon compound with different alkyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Tripentyl[(triphenylsilyl)peroxy]silane is unique due to the presence of both pentyl and triphenylsilyl groups, which impart distinct chemical properties. The peroxide group adds to its reactivity, making it useful in various oxidative and reductive processes.
Properties
CAS No. |
53575-52-3 |
---|---|
Molecular Formula |
C33H48O2Si2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
tripentyl(triphenylsilylperoxy)silane |
InChI |
InChI=1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3 |
InChI Key |
CYTVBZUHNDUYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CCCCC)(CCCCC)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.